Cas no 85582-63-4 (Ethanethioic acid, S-[(3-fluorophenyl)methyl] ester)
Ethanethioic acid, S-[(3-fluorophenyl)methyl] ester Chemical and Physical Properties
Names and Identifiers
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- Ethanethioic acid, S-[(3-fluorophenyl)methyl] ester
- S-[(3-fluorophenyl)methyl] ethanethioate
- S-3-Fluorobenzyl ethanethioate
- THIOACETIC ACID S-(3-FLUORO-BENZYL) ESTER
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- Inchi: 1S/C9H9FOS/c1-7(11)12-6-8-3-2-4-9(10)5-8/h2-5H,6H2,1H3
- InChI Key: OPTDNRJVRLGQQR-UHFFFAOYSA-N
- SMILES: S(C(C)=O)CC1C=CC=C(C=1)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
Ethanethioic acid, S-[(3-fluorophenyl)methyl] ester Pricemore >>
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Ethanethioic acid, S-[(3-fluorophenyl)methyl] ester Suppliers
Ethanethioic acid, S-[(3-fluorophenyl)methyl] ester Related Literature
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on Ethanethioic acid, S-[(3-fluorophenyl)methyl] ester
Ethanethioic Acid, S-[(3-Fluorophenyl)Methyl] Ester: A Comprehensive Overview
Ethanethioic acid, S-[(3-fluorophenyl)methyl] ester (CAS No. 85582-63-4) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, often referred to as Ethanethioic acid, S-[(3-fluorophenyl)methyl] ester, has garnered attention due to its unique chemical structure and potential applications in drug development and material science.
The chemical structure of Ethanethioic acid, S-[(3-fluorophenyl)methyl] ester consists of a central ethanethioic acid moiety with an S-substituted group derived from a 3-fluorophenylmethyl group. This substitution pattern introduces interesting electronic and steric properties, making it a valuable molecule for studying sulfur-containing compounds. The presence of the fluorine atom in the aromatic ring further enhances its reactivity and selectivity in various chemical reactions.
Recent studies have highlighted the potential of Ethanethioic acid, S-[(3-fluorophenyl)methyl] ester in medicinal chemistry. Researchers have explored its role as a building block for constructing bioactive molecules, particularly in the development of anti-inflammatory and anticancer agents. The compound's ability to modulate key cellular pathways has been demonstrated in several in vitro and in vivo models, suggesting its promising therapeutic potential.
In terms of synthesis, Ethanethioic acid, S-[(3-fluorophenyl)methyl] ester can be prepared via a variety of methods, including nucleophilic substitution and coupling reactions. The choice of synthetic route depends on the availability of starting materials and the desired purity of the final product. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound.
The physical properties of Ethanethioic acid, S-[(3-fluorophenyl)methyl] ester include a melting point of approximately 120°C and a boiling point around 250°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for various laboratory applications. The compound is also stable under normal storage conditions, provided it is protected from moisture and light.
From an analytical standpoint, Ethanethioic acid, S-[(3-fluorophenyl)methyl] ester can be characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. These methods provide detailed insights into its molecular structure and purity, ensuring accurate identification and quality control.
One area where Ethanethioic acid, S-[(3-fluorophenyl)methyl] ester has shown particular promise is in the development of advanced materials. Its sulfur-containing functional groups make it a candidate for use in creating novel polymers and coatings with enhanced mechanical and thermal properties. Ongoing research is exploring its potential as a precursor for high-performance materials used in electronics and aerospace industries.
In conclusion, Ethanethioic acid, S-[(3-fluorophenyl)methyl] ester (CAS No. 85582-63-4) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical properties, combined with recent advances in synthesis and characterization techniques, position it as an important molecule for future research and development efforts.
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